(Z)-methyl 2-(2-((furan-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(furan-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S2/c1-23-13(19)8-18-10-5-4-9(26(16,21)22)7-12(10)25-15(18)17-14(20)11-3-2-6-24-11/h2-7H,8H2,1H3,(H2,16,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGNTEAMDKABBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The structure of (Z)-methyl 2-(2-((furan-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can be represented as follows:
Molecular Formula
- C : 15
- H : 14
- N : 4
- O : 5
- S : 1
IUPAC Name
This compound
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of sulfonamide compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
Anticancer Activity
Studies have reported that thiazole derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, compounds featuring the benzo[d]thiazole structure have been studied for their ability to inhibit specific kinases involved in cancer progression .
Enzyme Inhibition
The compound may act as an inhibitor of various enzymes, including those involved in metabolic pathways. The furan and thiazole rings are known to interact with enzyme active sites, potentially leading to inhibition of their function. This property is particularly relevant in the context of drug design for diseases such as cancer and bacterial infections .
Study on Antibacterial Activity
A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the furan and thiazole components significantly enhanced antibacterial potency. The study found that the presence of the furan-2-carbonyl group increased binding affinity to bacterial enzymes compared to other structural variants .
Research on Anticancer Effects
In a recent investigation, a derivative similar to this compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated a dose-dependent increase in cell death, attributed to apoptosis triggered by mitochondrial dysfunction .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with sulfonamide and thiazole functionalities exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, making them potential candidates for antibiotic development. For instance, sulfonamide compounds have been reported to modulate the activity of endothelin, which is involved in various microbial infections .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce inflammation markers in cell cultures. This effect is particularly relevant in the context of diseases such as rheumatoid arthritis and other inflammatory disorders .
Acetylcholinesterase Inhibition
Compounds similar to (Z)-methyl 2-(2-((furan-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate have shown promise as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. Molecular docking studies have indicated that these compounds can effectively bind to the active site of acetylcholinesterase, potentially leading to enhanced cognitive function through increased acetylcholine levels .
Case Studies
Several studies have documented the effectiveness of similar compounds in various biological assays:
- A study highlighted the synthesis and biological evaluation of thiazole derivatives, where compounds exhibited significant anti-inflammatory and analgesic activities in animal models .
- Another investigation focused on the design of acetylcholinesterase inhibitors based on thiazole structures, demonstrating promising results for cognitive enhancement .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl (-SO₂NH₂) group undergoes nucleophilic substitution under alkaline or acidic conditions. For example:
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Reaction with alkyl halides : In ethanol with K₂CO₃, the NH₂ group reacts with methyl iodide to form N-alkylated derivatives, enhancing lipophilicity for pharmacological studies.
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Aminolysis : Primary amines (e.g., benzylamine) displace the sulfamoyl oxygen, yielding sulfonamide analogs.
Table 1: Sulfamoyl Group Reactivity
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| CH₃I | EtOH, K₂CO₃, 60°C | N-methylsulfamoyl derivative | 72–78 | |
| Benzylamine | DMF, 80°C, 4h | N-benzylsulfonamide | 65 |
Hydrolysis of the Ester Functionality
The methyl ester undergoes hydrolysis to form carboxylic acid derivatives:
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Basic hydrolysis : NaOH (2M) in aqueous THF at 70°C cleaves the ester to yield the corresponding carboxylic acid.
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Acidic hydrolysis : HCl (6M) under reflux converts the ester to the acid but with lower selectivity.
Table 2: Ester Hydrolysis Conditions
| Reagent | Solvent | Temperature | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| NaOH | H₂O/THF | 70°C | 6 | Carboxylic acid derivative | 85 |
| HCl | EtOH/H₂O | Reflux | 8 | Carboxylic acid derivative | 68 |
Cyclization Reactions
The imine and thiazole moieties facilitate cyclization to form fused heterocycles:
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Intramolecular cyclization : Heating in DMF with K₂CO₃ triggers ring closure, generating tricyclic thiazolo[3,2-a]pyrimidines .
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Condensation with hydrazines : Reaction with hydrazine hydrate yields pyrazoline derivatives, confirmed by IR peaks at 1619 cm⁻¹ (C=N) .
Table 3: Cyclization Pathways
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| K₂CO₃ in DMF | 120°C, 4h | Thiazolo[3,2-a]pyrimidine | COX inhibition studies | |
| Hydrazine hydrate | EtOH, Δ, 3h | Pyrazoline derivative | Antimicrobial screening |
Electrophilic Aromatic Substitution on the Furan Ring
The furan moiety participates in electrophilic substitutions, such as nitration or sulfonation, directed by the electron-rich oxygen atom :
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C5 position of the furan ring.
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Bromination : NBS in CCl₄ yields 5-bromo-furan derivatives .
Oxidation and Reduction Pathways
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Imine reduction : NaBH₄ in methanol reduces the C=N bond to C-N, altering the compound’s planarity and bioactivity.
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Thiazole ring oxidation : H₂O₂/CH₃COOH oxidizes the sulfur atom to sulfoxide or sulfone derivatives.
Mechanistic Insights
-
Sulfamoyl reactivity : The -SO₂NH₂ group acts as a leaving group in SN2 reactions due to its electron-withdrawing nature.
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Ester hydrolysis kinetics : Pseudo-first-order kinetics are observed in basic conditions, with activation energy ~45 kJ/mol.
This compound’s versatility in generating pharmacologically relevant derivatives underscores its value in medicinal chemistry. Further studies should explore regioselectivity in electrophilic substitutions and in vivo stability of its metabolites.
Comparison with Similar Compounds
Thiazole Derivatives with Amino and Ester Substituents
Example Compound: Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate ()
- Structural Differences: Lacks the sulfamoyl (-SO₂NH₂) and furan-2-carbonyl groups. Contains a methoxycarbonylmethoxyimino group instead of furan-based substituents.
- Physicochemical Properties: The amino group (-NH₂) increases electron density on the thiazole ring, contrasting with the electron-withdrawing sulfamoyl group in the target compound. Both share Z-configuration imino groups, influencing crystal packing via hydrogen bonding (N–H⋯O/N) and π-π interactions .
- Synthesis: Prepared via alkolysis of mica ester in methanol, differing from sulfamoyl-containing analogs that may require sulfonation steps .
Thiazole-Acrylamide Hybrids with Furan Moieties
Example Compound : (E)-Ethyl 2-(2-(2-((Z)-2-(arylamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetates ()
- Structural Differences: Incorporates a furan-acryloyl hydrazine side chain instead of sulfamoyl and imino groups. Exhibits E-configuration in the acryloyl group vs. Z-configuration in the target compound.
- The furan ring may enhance DNA intercalation or enzyme inhibition, a trait possibly shared with the target compound .
Sulfamoyl-Containing Triazine Herbicides
Example Compounds : Metsulfuron methyl ester, Ethametsulfuron methyl ester ()
- Structural Differences :
- Triazine core vs. benzo[d]thiazole core.
- Sulfamoyl groups are linked to benzoate esters rather than thiazole rings.
- Functional Comparison :
Thiazolylmethylcarbamate Analogs ()
- Structural Differences :
- Carbamate-linked thiazole derivatives with complex peptidic side chains.
- Lack sulfamoyl or furan substituents.
- Pharmacological Potential: These analogs are explored for protease inhibition (e.g., HIV-1 protease), implying that the target compound’s thiazole core could be tailored for similar therapeutic targets .
Tabulated Comparison of Key Features
Research Findings and Implications
- Crystallography: The target compound’s Z-configuration and sulfamoyl group may promote hydrogen-bonded networks akin to those in ’s amino-thiazole derivative, stabilizing crystal lattices .
- Bioactivity : The furan and sulfamoyl groups could synergize for dual enzyme inhibition (e.g., tyrosine kinases or ALS), as seen in herbicide and anticancer analogs .
- Solubility: The sulfamoyl group likely enhances aqueous solubility compared to non-polar triazine herbicides, while the methyl acetate balances lipophilicity for membrane permeability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-methyl 2-(2-((furan-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a benzo[d]thiazol-2-amine precursor with a furan-2-carbonyl group via a Schiff base formation. A key step includes refluxing hydrazine derivatives with carbonyl-containing reagents in solvents like ethylene glycol or methanol, catalyzed by glacial acetic acid. For example, hydrazine hydrochloride can react with 6-sulfamoylbenzo[d]thiazol-2-amine under reflux to form the imino linkage . Optimization may involve adjusting reaction time (e.g., 2–9 hours), temperature (e.g., 60–100°C), and stoichiometric ratios of reagents to improve yield and purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the Z-configuration of the imino group and verifying substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretch ~1350 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation/ingestion by working in a fume hood. Waste should be segregated and disposed via certified chemical waste services. Storage conditions: dry, cool (2–8°C), and away from ignition sources. Refer to safety data sheets (SDS) for toxicity profiles, particularly regarding sulfonamide-related sensitization risks .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the benzothiazole or furan rings) influence bioactivity or physicochemical properties?
- Methodological Answer : Structure-Activity Relationship (SAR) studies can be conducted by synthesizing analogs with halogen, alkyl, or electron-withdrawing groups. For instance, replacing the sulfamoyl group with a methoxy or trifluoromethyl moiety may alter solubility or target binding. Computational tools like molecular docking (e.g., AutoDock Vina) predict interactions with biological targets (e.g., enzymes), while in vitro assays validate efficacy .
Q. What computational strategies can predict the compound’s stability in biological matrices or under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties and degradation pathways. Molecular dynamics simulations model behavior in aqueous or lipid environments. Experimental validation includes accelerated stability testing (e.g., 40°C/75% RH for 1–3 months) and HPLC monitoring of degradation products. pH-dependent stability is evaluated using buffered solutions (pH 1.2–7.4) .
Q. How can contradictions in reported biological data (e.g., conflicting IC₅₀ values) be resolved?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using reference compounds (e.g., positive controls) and replicate experiments across independent labs. Meta-analyses of published data, combined with rigorous statistical validation (e.g., ANOVA with post-hoc tests), identify outliers. Cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Q. What are the mechanistic implications of the Z-configuration in the imino group for molecular interactions?
- Methodological Answer : The Z-configuration stabilizes planar conformations, enhancing π-π stacking with aromatic residues in target proteins. Comparative studies with E-isomers (via photoisomerization or synthetic routes) reveal differences in binding affinity. X-ray crystallography or cryo-EM can visualize ligand-protein complexes to confirm spatial orientation .
Data Contradiction Analysis
- Example : Variability in synthetic yields (e.g., 60% vs. 85%) may stem from impurities in starting materials or solvent choice. Ethylene glycol, while improving solubility, may introduce side reactions vs. methanol. Address by pre-purifying reagents (e.g., column chromatography) and optimizing solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
